molecular formula C23H22N4O7 B12709841 Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 26562-79-8

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B12709841
CAS No.: 26562-79-8
M. Wt: 466.4 g/mol
InChI Key: XRPODAJBSZLQLY-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes an azo group, a pyrazole ring, and multiple ester functionalities. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Construction of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Esterification: The ester functionalities are introduced through esterification reactions, where carboxylic acids are reacted with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate: Similar in having ester functionalities but differs in the core structure.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Shares the azo group but has different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

26562-79-8

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

ethyl 4-[[4-(2-acetyloxyethoxycarbonyl)phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C23H22N4O7/c1-3-32-23(31)20-19(21(29)27(26-20)18-7-5-4-6-8-18)25-24-17-11-9-16(10-12-17)22(30)34-14-13-33-15(2)28/h4-12,19H,3,13-14H2,1-2H3

InChI Key

XRPODAJBSZLQLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCCOC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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